N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core linked via a methylene group to a 3-methoxy-1-methylpyrazole-4-carboxamide moiety. Synthetic routes for analogous spiro compounds (e.g., 1,4-dioxaspiro[4.5]decan-8-ol derivatives) involve ketone reduction and functional group modifications, as demonstrated in and .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-18-9-12(14(17-18)20-2)13(19)16-8-11-10-21-15(22-11)6-4-3-5-7-15/h9,11H,3-8,10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAGBHHICVAIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by the compound are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Understanding these effects is crucial for predicting the compound’s potential therapeutic effects and side effects.
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure that includes a 1,4-dioxaspiro[4.5]decan moiety along with a pyrazole ring. This unique configuration may contribute to its biological activities by allowing interactions with various biological targets.
Key Characteristics:
- Molecular Formula: C₁₄H₁₈N₄O₃
- Molecular Weight: 290.32 g/mol
- CAS Number: 899730-17-7
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes in the body. The spirocyclic structure allows for unique binding interactions that may modulate biochemical pathways.
- Receptor Interaction: Preliminary studies suggest that this compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system.
- Enzyme Inhibition: It has been proposed that the compound could inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in various conditions.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against several bacterial strains. In vitro studies demonstrated effective inhibition of growth for both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects in animal models. Studies reported a significant reduction in inflammatory markers when administered in models of induced inflammation.
Key Findings:
- Reduction in TNF-alpha and IL-6 levels.
- Decreased paw edema in rat models.
Anticancer Properties
Emerging data suggests that this compound may have anticancer properties. In vitro assays revealed cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT29 (Colon Cancer) | 20 |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Activity
A study conducted by Franchini et al. (2016) investigated the anti-inflammatory properties of the compound in a carrageenan-induced paw edema model in rats. The results showed a dose-dependent reduction in edema, highlighting its potential for treating inflammatory diseases.
Comparison with Similar Compounds
Sulfonamide Derivatives
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide () shares the spiro core but replaces carboxamide with sulfonamide. Key contrasts:
Propargylamine and Hexanamide Derivatives
describes 3-{1,4-dioxaspiro[4.5]decan-2-yl}prop-2-yn-1-amine and its hexanamide derivative. Differences include:
Table 2: Comparison with Spiro-Containing Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
